1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene
Overview
Description
1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is an organic compound characterized by the presence of two chloromethyl groups and two isopropyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene can be synthesized through the chloromethylation of 2,4-diisopropyltoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or stannic chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of rare-earth metal triflates as catalysts has been explored to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives such as amines, ethers, and thioethers.
Oxidation Reactions: Carboxylic acids and aldehydes.
Reduction Reactions: Methyl derivatives.
Scientific Research Applications
1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene has several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for complex molecular structures
Mechanism of Action
The mechanism of action of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene involves its interaction with nucleophiles through the chloromethyl groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or alter biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(Chloromethyl)-2,5-Dimethylbenzene: Similar in structure but with methyl groups instead of isopropyl groups.
1,4-Bis(Chloromethyl)-Naphthalene: Contains a naphthalene ring instead of a benzene ring.
1,5-Bis(Chloromethyl)-2,4-Dimethylbenzene: Similar structure with methyl groups instead of isopropyl groups.
Uniqueness
1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is unique due to the presence of isopropyl groups, which can influence its reactivity and physical properties. The steric effects of the isopropyl groups can affect the compound’s interaction with nucleophiles and its overall stability, making it distinct from its methyl-substituted counterparts.
Properties
IUPAC Name |
1,5-bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPLIVNNOQGTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CCl)CCl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564703 | |
Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7188-14-9 | |
Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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